molecular formula C18H19NO3S B405151 Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 328023-47-8

Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B405151
CAS No.: 328023-47-8
M. Wt: 329.4g/mol
InChI Key: KIIUUPRXBAGKAM-UHFFFAOYSA-N
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Description

Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a tetrahydrobenzothiophene derivative featuring a 3-methylbenzoyl substituent at the 2-position and a methyl ester at the 3-position. Its molecular formula is C₁₈H₁₉NO₃S, with a molecular weight of 329.41 g/mol . The compound’s structure includes a cyclohexene-fused thiophene core, which confers rigidity and influences its electronic properties. This scaffold is common in pharmaceuticals and agrochemicals due to its bioavailability and synthetic versatility.

Properties

IUPAC Name

methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO3S/c1-11-6-5-7-12(10-11)16(20)19-17-15(18(21)22-2)13-8-3-4-9-14(13)23-17/h5-7,10H,3-4,8-9H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIUUPRXBAGKAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (commonly referred to as Methyl benzothiophene) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H19NO3S
  • Molecular Weight : 341.41 g/mol
  • CAS Number : 328023-47-8

The compound features a benzothiophene core, which is known for its diverse biological activities. The presence of the methylbenzoyl group enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of Methyl benzothiophene is primarily attributed to its interaction with various molecular targets within the body:

  • Nuclear Factor Erythroid 2-related Factor 2 (NRF2) : This compound activates NRF2 by disrupting its interaction with Kelch-like ECH-associated protein 1 (KEAP1), leading to the upregulation of antioxidant response genes such as NQO1 and HO-1. This mechanism is crucial for reducing oxidative stress and inflammation in cells .
  • Anti-inflammatory Effects : Studies have demonstrated that Methyl benzothiophene significantly reduces levels of pro-inflammatory cytokines (e.g., IL-1β, IL-6) and mediators (e.g., COX-2) in various in vitro models. This suggests its potential utility in treating inflammatory diseases .

Analgesic Activity

Research has shown that derivatives of Methyl benzothiophene exhibit notable analgesic properties. In studies utilizing the "hot plate" method on mice, these compounds demonstrated analgesic effects that surpassed those of standard analgesics like metamizole .

Antioxidant Activity

The activation of NRF2 not only promotes antioxidant gene expression but also enhances the cellular defense against oxidative damage. This property positions Methyl benzothiophene as a candidate for further investigation in conditions characterized by oxidative stress .

Research Findings and Case Studies

A variety of studies have explored the biological activities associated with Methyl benzothiophene:

Study ReferenceBiological ActivityMethodologyKey Findings
Siutkina et al. (2021) AnalgesicHot plate test on miceSignificant analgesic effects compared to control
BenchChem Analysis NRF2 ActivationIn vitro assaysUpregulation of NQO1 and HO-1; reduction in inflammatory markers
Chemical Book AntioxidantCellular assaysEnhanced cellular resistance to oxidative stress

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomer: Methyl 2-[(2-methylbenzoyl)amino] Derivative

  • Structure : The positional isomer with a 2-methylbenzoyl group (CAS 328023-48-9) shares the same molecular formula but differs in the methyl group’s position on the benzoyl ring .
  • Crystallinity: Differences in packing efficiency due to steric constraints could affect solubility and melting points. Biological Activity: Positional isomerism often influences receptor binding; for example, ortho-substituted analogs may exhibit reduced activity compared to para or meta derivatives in drug discovery .

Substituent Variations on the Benzoyl Group

Ethyl 2-[(3,4-dimethoxybenzoyl)amino] Derivative (Compound 43)
  • Biological Relevance: Such derivatives are explored as anti-HIV agents, where electron-rich aromatic systems may enhance binding to viral targets .
Ethyl 2-[(3-methoxybenzoyl)amino] Derivative (CAS 304685-82-3)
  • Structure : Features a 3-methoxybenzoyl group and an ethyl ester .
  • Properties :
    • Molecular Weight : 359.44 g/mol.
    • pKa : Predicted at 12.84, suggesting moderate acidity compared to methyl-substituted analogs .
    • Applications : Methoxy groups are common in drug design for modulating lipophilicity and metabolic stability.

Ester Group Modifications

Ethyl 2-Benzamido Derivative (Ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate)
  • Structure : Substitutes the methyl ester with an ethyl group and replaces the 3-methylbenzoyl with a simple benzamido group .
  • Crystallographic Data :
    • Forms an S(6) hydrogen-bonded ring motif (N–H⋯O), stabilizing the molecular conformation .
    • Dihedral angle between the benzothiophene and benzene rings: 8.13° , indicating near-planar geometry .
  • Synthetic Utility : Intermediate for dyes and pharmaceuticals due to its robust hydrogen-bonding network .

Functional Group Replacements

Amino-Substituted Analog (Methyl 2-amino-6-phenyl Derivative, CAS 119004-72-7)
  • Structure: Lacks the benzoyl group, featuring a phenyl substituent at the 6-position and an amino group at the 2-position .
  • Properties: Molecular Weight: 287.38 g/mol. Applications: Amino groups enable further functionalization (e.g., acylation, sulfonation), making this derivative a versatile intermediate .
Trifluoroacetyl-Substituted Analog (CAS 1049768-94-6)
  • Structure : Replaces the 3-methylbenzoyl group with a trifluoroacetyl moiety .
  • Metabolic Stability: Fluorinated groups often improve resistance to oxidative degradation .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent (R₁) Ester (R₂) Molecular Weight (g/mol) Key Properties Reference
Target Compound 3-methylbenzoyl Methyl 329.41 High rigidity, moderate solubility
Positional Isomer 2-methylbenzoyl Methyl 329.41 Steric hindrance at ortho position
Ethyl 3,4-dimethoxy 3,4-dimethoxybenzoyl Ethyl Not reported Anti-HIV activity
Ethyl Benzamido Benzamido Ethyl 327.40 S(6) hydrogen-bond motif
Trifluoroacetyl Derivative Trifluoroacetyl Methyl 341.30 Enhanced electrophilicity

Preparation Methods

Optimization Parameters

Key factors influencing yield and purity include:

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance cyclization efficiency.

  • Temperature : Maintaining 80°C minimizes side reactions during cyclocondensation.

  • Catalyst : Bases such as triethylamine or N-ethylmorpholine improve thiophene ring closure.

Table 1: Gewald Reaction Optimization

ParameterOptimal ConditionYield (%)Purity (%)
SolventDMF65–70≥95
Temperature80°C7093
BaseN-ethylmorpholine6896

Post-synthetic acylation with 3-methylbenzoyl chloride in dichloromethane (DCM) at 0–5°C achieves 85–90% yield, with purity >98% after recrystallization.

Pd-Catalyzed Heterocyclodehydration

Palladium-catalyzed cyclization offers an alternative route, leveraging alkynol precursors. 1-(2-Mercaptophenyl)-2-yn-1-ols undergo heterocyclodehydration using PdI₂ (2 mol%) and KI (10:1 KI:Pd ratio) in acetonitrile at 80–100°C. This method selectively generates the (E)-2-alkenylbenzothiophene scaffold, which is hydrogenated to yield the tetrahydro derivative.

Key Advantages

  • Regioselectivity : Pd catalysis ensures exclusive formation of the 3-carboxylate isomer.

  • Scalability : Reactions proceed efficiently at 100°C with 55–82% yields.

Table 2: Pd-Catalyzed Cyclization Outcomes

Substrate R GroupYield (%)Isomer Selectivity (E:Z)
Alkyl75–8295:5
Aryl55–6590:10

Subsequent hydrogenation using H₂/Pd-C in ethanol at 50 psi converts the alkenyl group to the saturated tetrahydro ring, achieving >95% conversion.

Radical-Promoted Heterocyclodehydration

Radical initiators like azobisisobutyronitrile (AIBN) enable substitutive cyclodehydration of 1-(2-mercaptophenyl)-2-yn-1-ols in alcoholic solvents. This method favors the formation of 2-alkoxymethylbenzothiophenes, which are hydrolyzed to the carboxylic acid and re-esterified to the methyl ester.

Reaction Conditions

  • Solvent : Methanol or ethanol at 80–100°C.

  • Initiator : AIBN (1 mol%) initiates radical chain propagation.

  • Yield : 49–98%, depending on substituent steric effects.

Acylation and Esterification Strategies

Acylation of 2-Amino Intermediate

The 2-amino group is acylated using 3-methylbenzoyl chloride under Schotten-Baumann conditions:

  • Base : Aqueous NaOH (10%) in DCM.

  • Temperature : 0–5°C to suppress hydrolysis.

  • Yield : 88–92%.

Esterification Techniques

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

  • Continuous Flow Reactors : Enhance heat/mass transfer during cyclocondensation, reducing reaction time by 40%.

  • Catalyst Recovery : Pd catalysts are recycled via filtration membranes, lowering production costs.

  • Purity Control : Crystallization from ethanol/water mixtures achieves >99.5% purity for pharmaceutical applications.

Table 3: Industrial Process Metrics

ParameterLaboratory ScaleIndustrial Scale
Cycle Time (h)248
Yield (%)7085
Solvent Consumption (L/kg)5015

Characterization and Quality Control

Spectroscopic Analysis

  • NMR : ¹H NMR (400 MHz, CDCl₃) δ 7.85 (d, J = 8.0 Hz, 1H, ArH), 3.90 (s, 3H, OCH₃), 2.45 (s, 3H, CH₃).

  • MS : m/z 369.3 [M+H]⁺, consistent with C₁₉H₂₁NO₃S.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the tetrahydrobenzothiophene geometry and substituent orientation (Space group P1, R-factor 0.045) .

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